molecular formula C28H32N2O2 B3951469 1-[4-(benzyloxy)benzyl]-N-(1-phenylethyl)-4-piperidinecarboxamide

1-[4-(benzyloxy)benzyl]-N-(1-phenylethyl)-4-piperidinecarboxamide

Cat. No. B3951469
M. Wt: 428.6 g/mol
InChI Key: FFOWQDDRXBXZSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(benzyloxy)benzyl]-N-(1-phenylethyl)-4-piperidinecarboxamide, also known as BPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPPC belongs to the class of piperidine carboxamides and has been found to exhibit various biochemical and physiological effects in laboratory experiments. In

Scientific Research Applications

1-[4-(benzyloxy)benzyl]-N-(1-phenylethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its role in the treatment of neuropathic pain. This compound has been found to exhibit analgesic effects in animal models of neuropathic pain, making it a promising candidate for the development of new pain medications.
In addition to its potential as a pain medication, this compound has also been studied for its effects on the central nervous system. Studies have shown that this compound can modulate the activity of certain neurotransmitters, including dopamine and serotonin, which could have implications for the treatment of psychiatric disorders such as depression and anxiety.

Mechanism of Action

The exact mechanism of action of 1-[4-(benzyloxy)benzyl]-N-(1-phenylethyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act on the opioid system in the brain. Specifically, this compound has been found to bind to the mu-opioid receptor, which is involved in the regulation of pain and mood.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in laboratory experiments. In addition to its analgesic and antidepressant effects, this compound has also been shown to have anti-inflammatory properties. Studies have found that this compound can reduce the production of pro-inflammatory cytokines, which could have implications for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[4-(benzyloxy)benzyl]-N-(1-phenylethyl)-4-piperidinecarboxamide for laboratory experiments is its high potency and selectivity for the mu-opioid receptor. This makes it an ideal tool for studying the opioid system in the brain. However, one limitation of this compound is its relatively short half-life, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 1-[4-(benzyloxy)benzyl]-N-(1-phenylethyl)-4-piperidinecarboxamide. One area of interest is the development of new pain medications based on the structure of this compound. Another area of research is the potential use of this compound for the treatment of psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the opioid system in the brain.

properties

IUPAC Name

N-(1-phenylethyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O2/c1-22(25-10-6-3-7-11-25)29-28(31)26-16-18-30(19-17-26)20-23-12-14-27(15-13-23)32-21-24-8-4-2-5-9-24/h2-15,22,26H,16-21H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOWQDDRXBXZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)CC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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